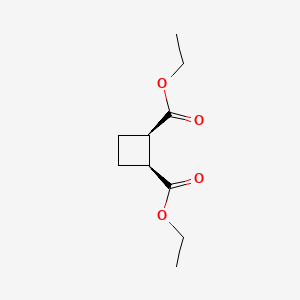
diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate is an organic compound with a unique chiral structure. It is a diester derivative of cyclobutane-1,2-dicarboxylic acid, where the ester groups are attached to the 1st and 2nd carbon atoms of the cyclobutane ring. The compound’s stereochemistry is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate typically involves the esterification of cyclobutane-1,2-dicarboxylic acid. One common method is the reaction of cyclobutane-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the diester.
Industrial Production Methods
On an industrial scale, the production of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, the purification of the compound is achieved through techniques like distillation and recrystallization.
化学反応の分析
Types of Reactions
Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclobutane-1,2-dicarboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkoxides or amines can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Cyclobutane-1,2-dicarboxylic acid and ethanol.
Reduction: Cyclobutane-1,2-diol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate involves its interaction with various molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The pathways involved may include ester hydrolysis, reduction, and substitution reactions, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate: The enantiomer of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate with opposite stereochemistry.
Cyclobutane-1,2-dicarboxylic acid: The parent compound without ester groups.
Cyclobutane-1,2-diol: The reduced form of the compound.
Uniqueness
Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8(7)10(12)14-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChIキー |
QAGGDTTXACRADK-OCAPTIKFSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CC[C@@H]1C(=O)OCC |
正規SMILES |
CCOC(=O)C1CCC1C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



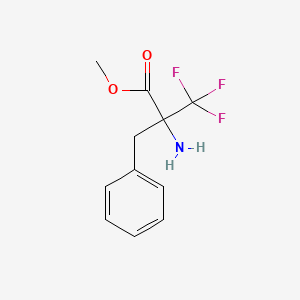

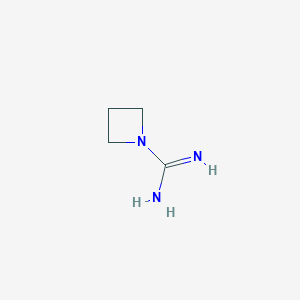

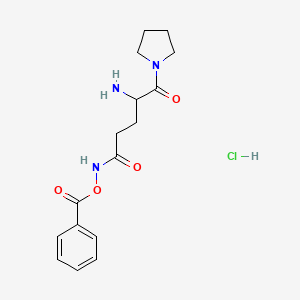
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate](/img/structure/B12282570.png)
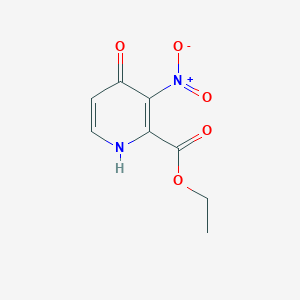
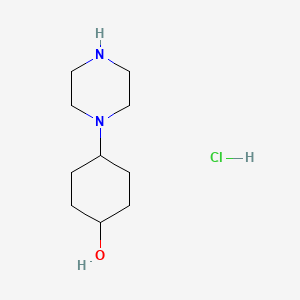
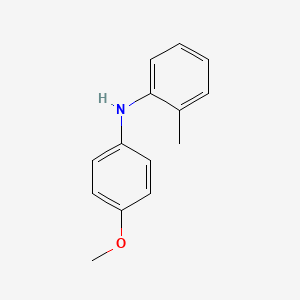



![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)
